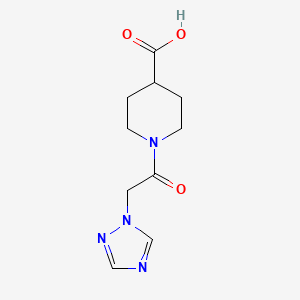![molecular formula C15H15NO2 B1486458 N-[4-(1-hydroxyéthyl)phényl]benzamide CAS No. 1156379-24-6](/img/structure/B1486458.png)
N-[4-(1-hydroxyéthyl)phényl]benzamide
Vue d'ensemble
Description
N-[4-(1-hydroxyethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[4-(1-hydroxyethyl)phenyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(1-hydroxyethyl)phenyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antioxydante
N-[4-(1-hydroxyéthyl)phényl]benzamide et ses dérivés ont été étudiés pour leur activité antioxydante . L'activité antioxydante in vitro de ces composés a été déterminée par l'activité antioxydante totale, le piégeage des radicaux libres et la chélation des métaux . Certains des composés synthétisés ont montré une activité antioxydante totale, un piégeage des radicaux libres et une chélation des métaux plus efficaces que les normes .
Activité antibactérienne
Les benzamides, y compris le this compound, ont été trouvés pour présenter une activité antibactérienne . La nouvelle activité antibactérienne in vitro des composés a été déterminée contre trois bactéries gram-positives et trois bactéries gram-négatives .
Activité antimicrobienne
Ören et ses collègues ont étudié l'activité antimicrobienne du N-(2-hydroxy-4-nitrophényl)-p-benzamide substitué . Ils ont obtenu des activités antibactériennes modérées contre E. coli, K. pneumoniae et S. aureus .
Applications industrielles
Les composés amides, y compris le this compound, sont largement utilisés dans les secteurs industriels tels que le plastique, l'industrie du caoutchouc, l'industrie papetière et l'agriculture .
Découverte de médicaments
Récemment, les composés amides ont été utilisés dans la découverte de médicaments . Ces composés ont été largement utilisés dans les industries pharmaceutiques, industrielles, biologiques et potentielles de médicaments .
Synthèse de nouveaux composés
Une série de nouveaux composés benzamides ont été synthétisés à partir de l'acide 2,3-diméthoxybenzoïque ou de l'acide 3-acétoxy-2-méthylbenzoïque et de dérivés d'amines . Tous les produits obtenus ont été purifiés et l'analyse de ces produits a été déterminée par des méthodes IR, 1 H NMR, 13 C NMR spectroscopique et élémentaire .
Propriétés
IUPAC Name |
N-[4-(1-hydroxyethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11(17)12-7-9-14(10-8-12)16-15(18)13-5-3-2-4-6-13/h2-11,17H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELRWTBDHHZZFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





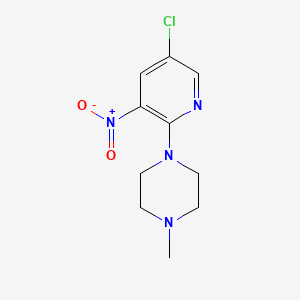

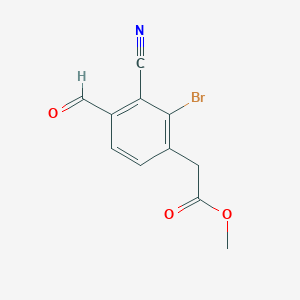

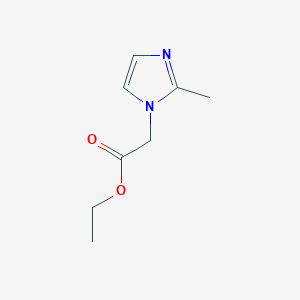
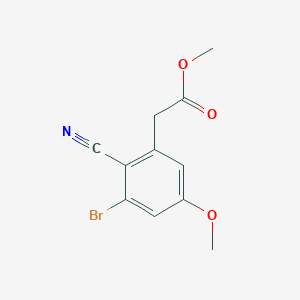
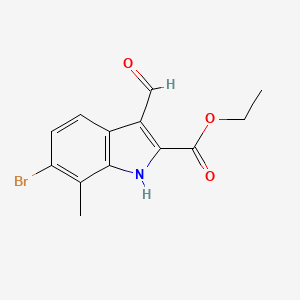

![4,6-difluoro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486394.png)
![[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B1486396.png)
